

Application Notes and Protocols for Dimethyl Trimesicate Derivatives in Materials Science

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Compound of Interest

Compound Name: *3,5-Bis(methoxycarbonyl)benzoic acid*

Cat. No.: *B1281345*

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Introduction

Dimethyl trimesicate and its parent compound, trimesic acid (1,3,5-benzenetricarboxylic acid, H3BTC), along with its fully esterified form, trimethyl trimesicate, are pivotal organic linkers in the field of materials science. Their primary application lies in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with vast potential in gas storage and separation, catalysis, drug delivery, and sensing. The rigid, triangular geometry of the trimesicate linker enables the formation of highly ordered, porous structures.

This document provides detailed application notes and experimental protocols for the use of trimesic acid and its methyl esters in the synthesis of MOFs, summarizing key quantitative data and visualizing experimental workflows. While "dimethyl trimesicate" is not a common starting material, this guide focuses on the applications of its closely related and widely used derivatives.

Key Applications of Trimesicate-Based Materials

The applications of materials derived from dimethyl trimesicate precursors are predominantly centered around the unique properties of the resulting MOFs. These materials are characterized by their high porosity, large surface areas, and tunable pore environments.

- **Gas Storage and Separation:** The uniform micropores of trimesicate-based MOFs make them excellent candidates for storing gases like hydrogen, methane, and carbon dioxide.[1] The selective adsorption properties of these materials also allow for the separation of gas mixtures.
- **Catalysis:** The high surface area and the presence of accessible metal sites within the MOF structure allow for their use as heterogeneous catalysts in various organic reactions.[2][3] The framework can also support metal nanoparticles, enhancing catalytic activity and selectivity.[2]
- **Environmental Remediation:** Trimesicate-based MOFs have demonstrated effectiveness in removing pollutants such as heavy metals and fluoride ions from water.[1][4] They can also be used for the capture of volatile organic compounds (VOCs).[4]
- **Drug Delivery:** The porous nature of these MOFs allows for the encapsulation and controlled release of therapeutic agents.[1]
- **Sensing:** The luminescent properties of some trimesicate-based MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.[1]

Quantitative Data Summary

The following tables summarize key performance data for various trimesicate-based MOFs.

Table 1: Surface Area of Trimesicate-Based MOFs

MOF Material	Metal Center	Synthesis Method	BET Surface Area (m ² /g)	Langmuir Surface Area (m ² /g)	Reference
Cu-BTC (HKUST-1)	Copper	Solvothermal	> 1600	> 2000	[5][6]
Zn-BTC	Zinc	Solvothermal	502.63	-	[7]
Fe-BTC	Iron	Solvothermal	92.4	-	[7]
TMA-Cu MOF	Copper	Room Temperature	330	-	[8]
Ni-MOF	Nickel	Microwave-assisted hydrothermal	5131	-	[3]
NH ₂ -MIL-125(Ti)	Titanium	Hydrothermal	1540	-	[3]

Table 2: Gas Adsorption Capacities of Trimesicate-Based MOFs

MOF Material	Gas	Pressure (bar)	Temperature (K)	Adsorption Capacity	Reference
MIL-101(Cr)	Hydrogen	100	77	67.4 mol/kg	[3]
MOF-235(Fe)	Methane	-	-	High selectivity for CH ₄	[3]
Sulfated MOF-808	Ammonia	< 0.002	-	5.3 mmol/g	[9]
Sulfated MOF-808	Ammonia	1	-	16.7 mmol/g	[9]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Copper(II) Benzene-1,3,5-tricarboxylate (Cu-BTC, HKUST-1) using Trimesic Acid

This protocol describes a standard solvothermal method for the synthesis of the widely studied Cu-BTC MOF.

Materials:

- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- 1,3,5-Benzenetricarboxylic acid (H_3BTC , Trimesic Acid)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Deionized water

Equipment:

- Teflon-lined stainless-steel autoclave
- Oven
- Centrifuge
- Vacuum oven

Procedure:

- Precursor Solution Preparation:
 - Dissolve Copper(II) nitrate trihydrate in a 1:1:1 mixture of DMF, ethanol, and deionized water.
 - In a separate container, dissolve 1,3,5-benzenetricarboxylic acid in the same solvent mixture.

- Reaction Mixture:
 - Mix the two solutions in a molar ratio of 2:1 (Copper salt : Trimesic acid).
 - Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
- Solvothermal Synthesis:
 - Seal the autoclave and place it in an oven preheated to 80-120°C.
 - Maintain the temperature for 12-24 hours.
- Product Isolation and Purification:
 - After cooling the autoclave to room temperature, collect the blue crystalline product by centrifugation or filtration.
 - Wash the product with DMF to remove unreacted precursors.
 - Perform a solvent exchange by soaking the product in fresh ethanol for several days, replacing the ethanol periodically.
- Activation:
 - Dry the purified product under vacuum at elevated temperature (e.g., 150°C) to remove the solvent molecules from the pores.

Protocol 2: Modified Synthesis of MOFs using Trimethyl Trimesicate

This protocol adapts the solvothermal synthesis for the use of trimethyl 1,3,5-benzenetricarboxylate as the linker precursor. This method relies on the *in-situ* hydrolysis of the ester to form the trimesic acid linker.

Materials:

- Metal salt (e.g., Copper(II) nitrate trihydrate)

- Trimethyl 1,3,5-benzenetricarboxylate (Me₃BTC)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Deionized water
- Small amount of a base catalyst (e.g., triethylamine) or acid catalyst (e.g., HCl) (optional, to facilitate hydrolysis)

Equipment:

- Teflon-lined stainless-steel autoclave
- Oven
- Centrifuge
- Vacuum oven

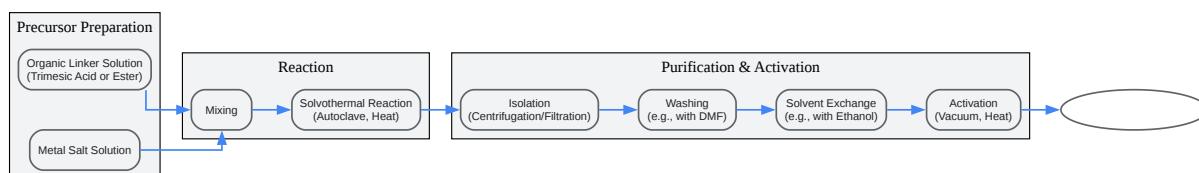
Procedure:

- Precursor Solution Preparation:
 - Dissolve the metal salt in a 1:1:1 mixture of DMF, ethanol, and deionized water.
 - In a separate container, dissolve trimethyl 1,3,5-benzenetricarboxylate in the same solvent mixture. The presence of water is crucial for the hydrolysis step.
- Reaction Mixture:
 - Mix the two solutions. The molar ratio between the metal salt and Me₃BTC will be similar to that used with trimesic acid.
 - (Optional) Add a catalytic amount of acid or base to promote the hydrolysis of the ester groups.
 - Transfer the solution to a Teflon-lined stainless-steel autoclave.

- Solvothermal Synthesis:
 - Seal the autoclave and place it in an oven. A slightly higher temperature or longer reaction time compared to the trimesic acid protocol may be required to ensure complete hydrolysis.
- Product Isolation and Purification:
 - Follow the same procedure as in Protocol 1 for product collection, washing, and solvent exchange.
- Activation:
 - Follow the same activation procedure as in Protocol 1.

Visualizations

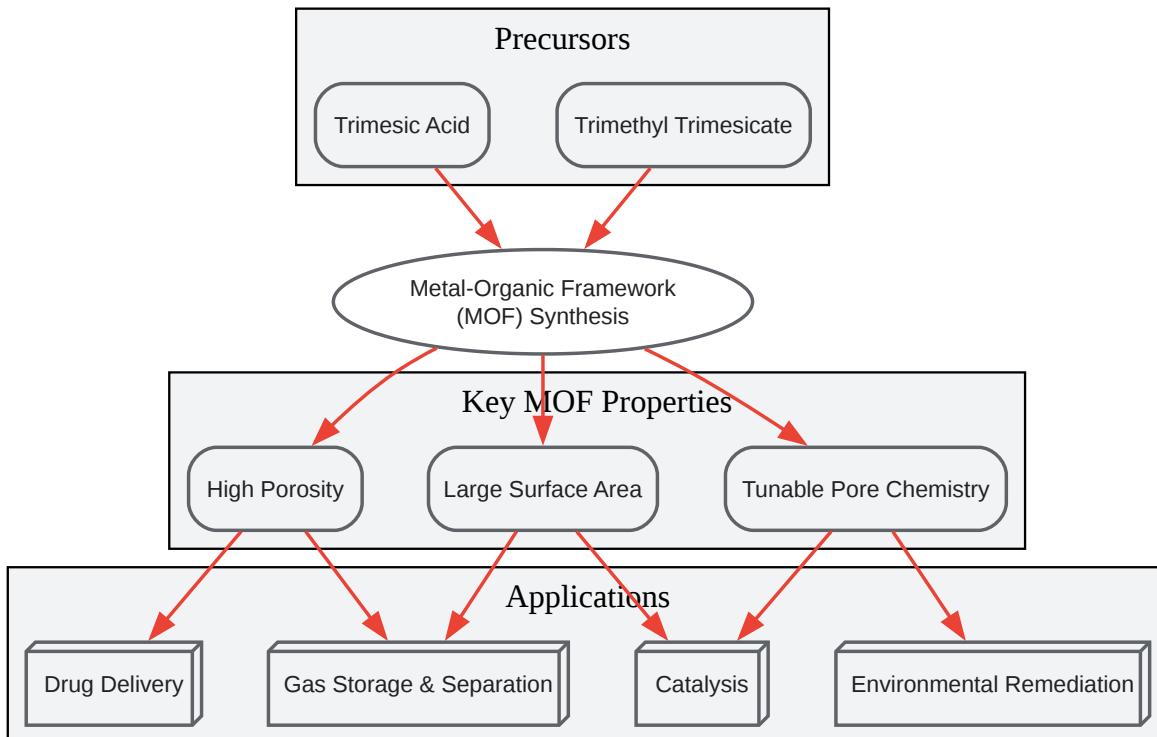
Experimental Workflow for MOF Synthesis



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Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Logical Relationship of Trimesicate Derivatives to MOF Applications



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